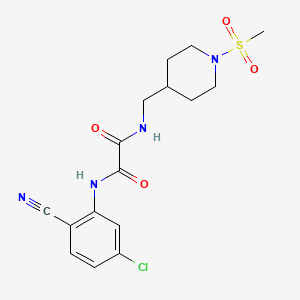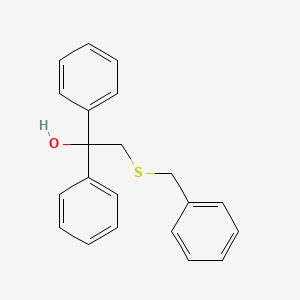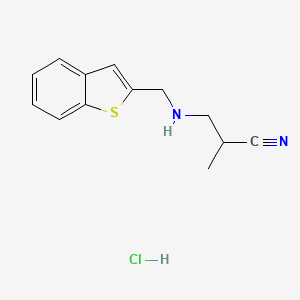
N1-(5-Chlor-2-cyanophenyl)-N2-((1-(Methylsulfonyl)piperidin-4-yl)methyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-chloro-2-cyanophenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H19ClN4O4S and its molecular weight is 398.86. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-cyanophenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-cyanophenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
Diese Verbindung hat aufgrund ihrer einzigartigen chemischen Struktur ein Potenzial in der pharmakologischen Forschung gezeigt. Sie kann als Leitverbindung bei der Entwicklung neuer Medikamente eingesetzt werden, die auf verschiedene Krankheiten abzielen. Ihre strukturellen Merkmale ermöglichen es ihr, mit spezifischen biologischen Zielstrukturen zu interagieren, was sie zu einem wertvollen Kandidaten für die Medikamentenfindung und -entwicklung macht .
Krebsforschung
In der Krebsforschung wurde diese Verbindung auf ihre potenziellen Antikrebswirkungen untersucht. Ihre Fähigkeit, bestimmte Enzyme und Signalwege zu hemmen, die an der Proliferation von Krebszellen beteiligt sind, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebstherapien. Studien haben gezeigt, dass sie Apoptose in Krebszellen induzieren kann und so das Tumorwachstum reduziert .
Forschung zu neurodegenerativen Erkrankungen
Die Verbindung wurde auch auf ihre Anwendungen in der Forschung zu neurodegenerativen Erkrankungen untersucht. Ihre neuroprotektiven Eigenschaften deuten darauf hin, dass sie zur Entwicklung von Behandlungen für Krankheiten wie Alzheimer und Parkinson eingesetzt werden könnte. Durch die Modulation spezifischer Signalwege im Gehirn kann sie dazu beitragen, das Fortschreiten dieser Krankheiten zu verlangsamen .
Herz-Kreislauf-Forschung
In der Herz-Kreislauf-Forschung wurde diese Verbindung auf ihr Potenzial zur Behandlung von Herz-Kreislauf-Erkrankungen untersucht. Ihre Fähigkeit, den Blutdruck zu modulieren und die Herzfunktion zu verbessern, deutet darauf hin, dass sie bei der Entwicklung neuer Behandlungen für Bluthochdruck und Herzinsuffizienz eingesetzt werden könnte. Studien haben gezeigt, dass sie die Endothelfunktion verbessern und oxidativen Stress in Herz-Kreislauf-Geweben reduzieren kann.
Springer BMC Chemistry FDA Global Substance Registration System
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-26(24,25)21-6-4-11(5-7-21)10-19-15(22)16(23)20-14-8-13(17)3-2-12(14)9-18/h2-3,8,11H,4-7,10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQDJFYNSBJHLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Morpholin-4-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394614.png)
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride](/img/structure/B2394617.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2394618.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2394619.png)






![N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2394632.png)
![N-(4-bromophenyl)-2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2394635.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2394637.png)
